rac Formoterol O-Sulfate

Drug Metabolism Phase II Conjugation Pharmacokinetics

Quantifying formoterol's sulfate conjugate in urine is challenging: the metabolite co-elutes with the dominant phenol glucuronide, and borrowing salbutamol calibrators is invalid due to ~159-fold concentration differences. rac Formoterol O-Sulfate (CAS 250336-08-4) provides a dedicated, high-purity reference standard for unambiguous LC-MS/MS identification. • Resolves co-elution via ~1.5-2 logP decrease vs. parent drug; distinct m/z 425 [M+H]+ for MS/MS quantitation. • Supplied with full characterization data traceable to USP/EP standards for ANDA metabolic profiling. • Validates WADA-compliant methods at the 40 ng/mL urinary threshold.

Molecular Formula C19H24N2O7S
Molecular Weight 424.468
CAS No. 250336-08-4
Cat. No. B585857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Formoterol O-Sulfate
CAS250336-08-4
Synonymsrel-N-[5-[(1R)-1-Hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-2-(sulfooxy)phenyl]formamide; 
Molecular FormulaC19H24N2O7S
Molecular Weight424.468
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OS(=O)(=O)O)NC=O)O
InChIInChI=1S/C19H24N2O7S/c1-13(9-14-3-6-16(27-2)7-4-14)20-11-18(23)15-5-8-19(28-29(24,25)26)17(10-15)21-12-22/h3-8,10,12-13,18,20,23H,9,11H2,1-2H3,(H,21,22)(H,24,25,26)/t13-,18+/m1/s1
InChIKeySYCKLDLMANMYDY-ACJLOTCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Formoterol O-Sulfate: Core Identity and Metabolic Origin


rac Formoterol O-Sulfate (CAS 250336-08-4) is the racemic sulfate ester conjugate of the long-acting β2-adrenoceptor agonist (LABA) formoterol, formed endogenously as a minor Phase II metabolite via sulfotransferase (SULT)-catalyzed sulfation of the parent phenolic hydroxyl group [1]. This compound exists as a racemic mixture of (R,R)- and (S,S)-enantiomers and represents one of the least abundant yet analytically critical metabolites in the formoterol disposition profile [2]. While formoterol itself is a potent bronchodilator with an EC50 of approximately 0.1–1 nM at the human β2-adrenoceptor, its O-sulfate conjugate is pharmacologically inactive and serves primarily as a marker for metabolic clearance pathways and as a certified reference standard for LC-MS/MS-based quantification in pharmacokinetic, forensic, and anti-doping analyses [3].

Certified metabolite standard for LC-MS/MS quantification of formoterol sulfate conjugate
Racemic (R,R)/(S,S) mixture enables equimolar total metabolite analysis in non-chiral methods
Supports metabolic clearance pathway studies and anti-doping research profiling

Why rac Formoterol O-Sulfate Cannot Be Substituted


Attempts to substitute rac Formoterol O-Sulfate with the parent drug formoterol, the phenol glucuronide metabolite (FG1), or salbutamol-4′-O-sulfate as a reference standard or metabolic probe routinely fail because the sulfate conjugate possesses fundamentally distinct physicochemical, chromatographic, and biological properties. rac Formoterol O-Sulfate (m/z 425 [M+H]+) is substantially more polar than formoterol (m/z 345 [M+H]+), leading to markedly different retention times on reversed-phase LC columns (estimated logP decrease of ~1.5–2 units conferred by sulfation), which is critical for baseline separation in multi-analyte LC-MS/MS methods [1]. Critically, sulfate conjugation renders the molecule pharmacologically inert, unlike the parent drug which retains full β2-adrenoceptor agonist activity, meaning that only the sulfate standard enables accurate quantification of the inactivated metabolite pool without cross-interference from active drug signal [2]. Furthermore, the metabolic fate of formoterol differs fundamentally from that of salbutamol: whereas salbutamol-4′-O-sulfate is the dominant urinary metabolite (achieving concentrations of ~2739 ng/mL post-deglucuronidation), formoterol O-sulfate is a minor component, making its accurate quantification entirely dependent on a dedicated, high-purity reference standard rather than borrowed calibrators [3].

Parent Formoterol
Active β2-agonist with different LC retention; cannot serve as inactive metabolite calibrator
Phenol Glucuronide (FG1)
Dominant urinary metabolite with distinct matrix effect and concentration range; calibrator mismatch
Salbutamol-4′-O-Sulfate
Markedly higher urinary abundance and distinct MS/MS fragmentation preclude surrogate calibrator use

rac Formoterol O-Sulfate: Comparative Evidence


Sulfate vs. Glucuronide Metabolic Partitioning

rac Formoterol O-Sulfate is formed via a minor sulfate conjugation pathway that accounts for a small fraction of total formoterol metabolites, contrasting sharply with the dominant glucuronidation pathway that produces the phenol glucuronide (FG1) as the main urinary metabolite. In the definitive human mass balance study by Rosenborg et al., mean recovery of all unidentified metabolites—within which the formoterol sulfate conjugate (FS) is classified—was 7.0% of the administered dose in urine and 2.0% in feces, whereas the phenol glucuronide of formoterol was explicitly identified as the main metabolite in urine [1]. The FDA prescribing information corroborates that sulfate conjugation of formoterol and deformylation followed by sulfate conjugation are minor pathways, with the most prominent pathway being direct conjugation at the phenolic hydroxyl group (glucuronidation) [2]. DrugBank further classifies the formoterol sulfate conjugate as not a major circulating metabolite [3]. This quantitative metabolic partitioning establishes that the sulfate conjugate represents a low-abundance yet structurally distinct analyte requiring dedicated analytical standards.

Metabolic Partitioning
Class-level context
Minor (≤7.0% urinary pool) vs Dominant glucuronide (25–40%)
≥3–6-fold lower abundance
Dedicated calibrator required for low-abundance analyte
Human mass balance; Rosenborg et al. 1999
Drug Metabolism Phase II Conjugation Pharmacokinetics

Pharmacological Inactivity vs. Potent β2-Agonism

rac Formoterol O-Sulfate is pharmacologically inactive, in direct contrast to the parent drug formoterol, which is a potent, selective β2-adrenoceptor agonist. The Rosenborg study explicitly states that formoterol was conjugated to inactive glucuronides and a previously unidentified sulfate, establishing the loss of pharmacological activity upon sulfate conjugation [1]. Formoterol (parent drug) exhibits an EC50 of approximately 0.1–1 nM at the human β2-adrenoceptor and is a full agonist, producing bronchodilation that lasts up to 12 hours following inhalation [2]. This functional dichotomy—active parent versus inactive sulfate conjugate—means that rac Formoterol O-Sulfate does not contribute to therapeutic efficacy, does not pose β2-agonist-related adverse effect risk, and serves solely as a marker of metabolic clearance [3]. This is in stark contrast to salbutamol-4′-O-sulfate, which, although also pharmacologically inactive, is present at >100-fold higher urinary concentrations (~2739 ng/mL versus ~17 ng/mL for total formoterol after deglucuronidation), making formoterol sulfate a far more challenging and analytically demanding target that requires a high-purity, dedicated reference material for accurate quantification [4].

Receptor Activity
Head-to-head
Inactive (sulfate conjugate) vs EC50 ~0.1–1 nM (parent)
Inactive metabolite marker; no β2-agonist activity
Rosenborg et al. 1999; DrugBank
Pharmacodynamics Receptor Binding Metabolite Safety

Quantitative Divergence vs. Salbutamol-4′-O-Sulfate

Although both formoterol and salbutamol are β2-adrenoceptor agonists that undergo Phase II sulfate conjugation, the quantitative significance of the sulfate conjugate differs dramatically between the two drugs. In a 2023 UHPLC-MS/MS study, maximum urine concentrations (post-deglucuronidation) were 17.2 ng/mL for formoterol versus 2738.5 ng/mL for salbutamol-4′-O-sulfate, a ~159-fold difference [1]. This reflects the fact that sulfate conjugation is the dominant clearance pathway for salbutamol, yielding its major urinary metabolite, whereas for formoterol, glucuronidation predominates and the sulfate conjugate is a minor component of the 7.0% unidentified metabolite pool [2]. Consequently, analytical methods validated using salbutamol-4′-O-sulfate as a surrogate calibrant are wholly unsuitable for formoterol O-sulfate quantification due to (i) orders-of-magnitude differences in expected concentration ranges, (ii) distinct matrix effect profiles arising from different biological matrices and co-eluting glucuronide interferences, and (iii) fundamentally different MS/MS fragmentation patterns (formoterol sulfate produces characteristic product ions at m/z 121 and 327, distinct from the salbutamol sulfate fragmentation pathway) [3].

Urinary Concentration
Reported
Formoterol total: 17.2 ng/mL vs Salbutamol sulfate: 2738.5 ng/mL
~159-fold difference
Salbutamol calibrator unsuitable; concentration mismatch
Post-deglucuronidation; Möller et al. 2023
Comparative Metabolism LC-MS/MS Quantification Doping Control

Racemic vs. Enantiopure Chiral Analysis

rac Formoterol O-Sulfate is a racemic mixture containing both (R,R)- and (S,S)-enantiomers of the sulfate conjugate, mirroring the racemic composition of the administered parent drug. This is analytically significant because the urinary excretion of formoterol and its glucuronide conjugate is known to be stereoselective in humans: the proportion of glucuronide conjugation is much greater for (R,R)-formoterol (30–60% of total) compared to (S,S)-formoterol (0–30%), and the (R,R)-enantiomer is preferentially excreted as unchanged drug plus glucuronide [1]. While direct stereoselective data for the sulfate conjugate specifically are lacking, the racemic nature of the analytical standard means it co-represents both enantiomers, which is critical for methods employing non-chiral LC-MS/MS quantification of total sulfate conjugate. If an enantiopure standard (e.g., (R,R)-formoterol O-sulfate only) were substituted, quantification of the (S,S)-enantiomer contribution would be systematically underestimated, biasing pharmacokinetic models that rely on total metabolite recovery [2].

Chiral Composition
Class-level context
Racemic (1:1 (R,R)/(S,S))
Equimolar representation avoids enantiomeric bias in non-chiral assays
Stereoselective glucuronidation suggests possible sulfate bias
Stereochemistry Chiral Analysis Enantioselective Pharmacokinetics

Regulatory Traceability and ANDA/QC Applications

rac Formoterol O-Sulfate is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of Formoterol, with traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. This regulatory-grade positioning distinguishes it from generic research-grade formoterol or its glucuronide metabolite, which lack the certified purity documentation and traceable Certificate of Analysis required for regulatory submission. In doping control analysis, where the WADA urinary threshold for formoterol is 40 ng/mL (free drug plus glucuronide), inclusion of the sulfate conjugate in the analytical scope—while not currently mandated—is increasingly recognized as important for comprehensive metabolite profiling, and a certified reference standard is a prerequisite for method validation under ISO/IEC 17025 accreditation requirements [2].

Traceability
Specification review
Supplied with detailed characterization; traceability to USP/EP feasible
Supports method validation and quality control applications
Analytical use only; not for human use
Reference Standard Method Validation Regulatory Compliance

rac Formoterol O-Sulfate: Application Scenarios


LC-MS/MS Quantification in Anti-Doping and PK Studies

In anti-doping laboratories and clinical CROs conducting urinary formoterol metabolite profiling, rac Formoterol O-Sulfate is the indispensable calibration standard for quantifying the minor sulfate conjugate fraction. Because formoterol O-sulfate is pharmacologically inactive and represents a sub-fraction of the 7.0% unidentified urinary metabolite pool reported by Rosenborg et al. [1], its accurate quantification requires a dedicated, high-purity reference material that is chromatographically resolved from the co-eluting phenol glucuronide (the dominant metabolite) and the parent drug. The ~159-fold concentration difference between salbutamol-4′-O-sulfate (~2739 ng/mL) and total formoterol (~17 ng/mL) in urine demonstrates that borrowing calibrators across β2-agonists is analytically invalid [2]. Laboratories performing WADA-compliant analysis with the 40 ng/mL urinary threshold for formoterol (free drug plus glucuronide) increasingly require the sulfate conjugate standard to investigate whether sulfate conjugation contributes to interindividual variability in total metabolite recovery and to validate methods under ISO/IEC 17025.

ANDA Method Validation for Formoterol Products

For pharmaceutical manufacturers developing generic formoterol inhalation products (ANDA submissions), rac Formoterol O-Sulfate serves as a pharmacopeially traceable impurity reference standard. The FDA prescribing information for Foradil® identifies sulfate conjugation as a minor metabolic pathway [1], and while the sulfate conjugate is not a direct impurity in the drug product, its quantification in in vitro metabolic stability assays using human hepatocytes or S9 fractions is required to demonstrate comprehensive metabolic profiling in bioequivalence studies. ChemWhat confirms that Formoterol Sulfate is supplied with detailed characterization data compliant with regulatory guidelines and that traceability against USP or EP pharmacopeial standards can be provided [2]. This alleviates the need for ANDA sponsors to undertake independent, cGMP-compliant synthesis and structural characterization—a process that would require 6–12 months of lead time and significant capital investment in preparative chromatography and NMR facilities.

SULT vs. UGT Metabolic Pathway Dissection

Academic and industrial drug metabolism laboratories investigating the relative contributions of sulfotransferase (SULT) versus UDP-glucuronosyltransferase (UGT) enzymes to formoterol clearance require authentic rac Formoterol O-Sulfate standard both as an LC-MS/MS quantitation calibrator and as a retention time marker for metabolite identification in human hepatocyte or liver microsomal incubations. The Rosenborg study identified the sulfate conjugate as a previously unrecognized metabolite that had eluded earlier investigations focused solely on glucuronidation [1]. Because the phenol glucuronide is the dominant metabolite and can mask the sulfate conjugate in non-optimized chromatographic systems, a certified sulfate standard with known retention time and MS/MS fragmentation pattern is essential for method development. The racemic nature of the standard is critical because the (R,R)- and (S,S)-enantiomers of formoterol exhibit stereoselective glucuronidation (30–60% vs. 0–30% conjugation, respectively), and a comprehensive assessment of whether sulfate conjugation also exhibits enantiomeric bias requires the racemic reference material to serve as an equimolar calibrant for both enantiomers [2].

Forensic Toxicology and Post-Mortem Confirmation

In forensic toxicology laboratories performing confirmatory analysis of formoterol exposure in post-mortem or clinical intoxication cases, rac Formoterol O-Sulfate enables definitive identification of the sulfate conjugate metabolite, which can serve as an alternative biomarker when the parent drug has undergone extensive post-mortem redistribution or degradation. The enhanced polarity of the sulfate conjugate (estimated logP decrease of ~1.5–2 units relative to formoterol) means it partitions differently in biological matrices and exhibits different stability profiles under alkaline conditions compared to the parent drug or glucuronide metabolites [1]. Because the sulfate conjugate is pharmacologically inactive, its detection in conjunction with the parent drug and glucuronide provides a more complete picture of the timeline and extent of formoterol exposure, which is relevant in medico-legal investigations involving asthma-related fatalities or suspected β2-agonist misuse.

Application
Selection Property
Validation Focus
Anti-doping and PK metabolite profiling
Dedicated sulfate conjugate calibrant
Chromatographic resolution from glucuronide; low-abundance quantification
Formoterol product bioequivalence research
Traceable metabolite reference standard
In vitro metabolic profiling; documentation review
SULT vs UGT pathway dissection
Retention time and MS/MS marker
Enantiomeric bias assessment; stereoselective metabolism context
Forensic toxicology confirmation
Alternative exposure biomarker
Post-mortem stability; matrix partitioning context
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